Product packaging for 6-Methylbenzo[d]thiazol-4-amine(Cat. No.:)

6-Methylbenzo[d]thiazol-4-amine

Cat. No.: B15131074
M. Wt: 164.23 g/mol
InChI Key: JCIYONDKDYNEBC-UHFFFAOYSA-N
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Description

6-Methylbenzo[d]thiazol-4-amine (: 1123-51-9) is a benzothiazole derivative of significant interest in chemical and pharmaceutical research. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. Compounds featuring this scaffold are extensively investigated for a range of biological activities, including antitumor, antimicrobial, and antifungal properties . The specific substitution pattern of the 4-amine and 6-methyl groups on the benzothiazole ring makes this compound a valuable synthon and a key intermediate for exploring novel chemical spaces. In the field of crystal engineering and supramolecular chemistry, closely related 2-aminobenzothiazole derivatives are utilized to fabricate multi-component crystals, such as salts and co-crystals, with various organic acids . These studies are crucial for understanding synthon hierarchy and non-covalent interactions like hydrogen bonding and π-π packing, which can fundamentally alter the physicochemical properties of a material, potentially leading to modifications in solubility, stability, and bioavailability . Researchers value this compound as a building block for developing new materials and for its role in drug discovery programs aimed at creating new therapeutic agents. Safety and Handling: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B15131074 6-Methylbenzo[d]thiazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,9H2,1H3

InChI Key

JCIYONDKDYNEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC=N2)N

Origin of Product

United States

Synthetic Methodologies for 6 Methylbenzo D Thiazol 4 Amine and Analogous Benzothiazolamines

Precursor Synthesis and Starting Materials for Benzothiazole (B30560) Ring Formation

The foundation of any benzothiazole synthesis lies in the selection and preparation of appropriately substituted benzene-based precursors. These starting materials must contain the necessary functionalities to enable the formation of the fused thiazole (B1198619) ring.

The "6-methyl" portion of the target compound originates from a methyl-substituted benzene (B151609) derivative. The choice of this precursor is critical as its substitution pattern dictates the final position of the methyl group and influences the regiochemical outcome of subsequent reactions.

For 2-Amino-6-methylbenzothiazole (B160888) Analogues: The most common and commercially available starting material is p-toluidine (4-methylaniline) . This precursor is extensively used in classical benzothiazole syntheses, such as the Hugerschoff reaction, where the para-position of the methyl group relative to the amine directly leads to the methyl group appearing at the C6 position of the resulting benzothiazole ring. jyoungpharm.org

For 6-Methylbenzo[d]thiazol-4-amine: A direct synthesis of the 4-amino isomer necessitates a different precursor, as starting from p-toluidine is not viable for achieving this substitution pattern. A logical starting point would be a 1,2,3-trisubstituted benzene derivative. For instance, a synthetic sequence could commence with m-toluidine (3-methylaniline) . This precursor would require further functionalization, such as ortho-nitration to form 3-methyl-2-nitroaniline, to install a nitrogen-containing group that will ultimately become the C4-amine after cyclization and reduction.

The formation of the thiazole ring requires the introduction of both a sulfur atom and a nitrogen atom, which become part of the heterocyclic ring. There are two primary strategies to achieve this:

Reaction of Anilines with a Thiocyanate Source: This is a classical approach where the aniline derivative provides the benzene ring and the exocyclic nitrogen atom (which becomes the ring nitrogen). The sulfur atom and the C2-carbon of the thiazole ring are introduced using a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). researchgate.net This pathway typically proceeds through an intermediate arylthiourea, which then undergoes oxidative cyclization. This method is most commonly used for the synthesis of 2-aminobenzothiazoles. jyoungpharm.org

Cyclization of 2-Aminothiophenols: This is a more direct and versatile method where the precursor, a 2-aminothiophenol derivative, already contains the key aniline and thiol functionalities in an ortho relationship. This pre-organized arrangement facilitates ring closure with a variety of reagents that provide the final carbon atom of the thiazole ring (C2). This approach allows for the synthesis of benzothiazoles with diverse substituents at the C2 position by simply changing the cyclization partner (e.g., aldehydes, carboxylic acids, nitriles). nih.govmdpi.comnih.gov For the synthesis of the target 4-amino-6-methyl isomer, a key intermediate would be 2-amino-3-nitro-5-methylthiophenol , where the nitro group serves as a precursor to the C4-amine.

Ring Closure Reactions for Benzothiazole Core Formation

The pivotal step in the synthesis is the ring closure, or cyclization, that forms the fused thiazole ring. This can be accomplished through various classical and modern chemical reactions.

These methods are among the oldest yet still widely practiced routes for synthesizing 2-aminobenzothiazoles. They rely on the in situ formation and subsequent cyclization of an arylthiourea intermediate.

The Hugerschoff synthesis is a prime example of this classical approach. It involves the reaction of an aniline derivative with potassium thiocyanate in the presence of an acid, followed by an oxidative cyclization step, typically mediated by bromine in acetic acid or sulfuryl chloride. jyoungpharm.org The synthesis of 2-amino-6-methylbenzothiazole from p-toluidine is a well-documented application of this method. jyoungpharm.org The reaction proceeds by forming p-tolylthiourea, which is then cyclized through an electrophilic attack of bromine, leading to the formation of the benzothiazole ring.

Reaction Starting Material Reagents Product Typical Yield
Hugerschoff Synthesisp-Toluidine1. KSCN, HCl 2. Br₂, Acetic Acid2-Amino-6-methylbenzothiazole80-88% jyoungpharm.org

This table summarizes the classical Hugerschoff synthesis for the analogous 2-amino-6-methylbenzothiazole.

Another classical method is the Jacobsen cyclization , which involves the oxidation of thiobenzanilides (amides derived from thiobenzoic acid and anilines) using potassium ferricyanide to induce radical cyclization and form 2-arylbenzothiazoles.

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the benzothiazole core, often utilizing transition metal catalysis or other modern activation techniques. These methods can offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical procedures.

Metal-Catalyzed Cross-Coupling Reactions: Catalysts based on copper, palladium, and nickel have been successfully employed. For instance, copper-catalyzed intramolecular C-S bond formation from ortho-halothioureas provides an efficient route to 2-aminobenzothiazoles. nih.gov Palladium-catalyzed reactions of 2-chloroanilines with dithiocarbamates have also been developed to form the benzothiazole scaffold. organic-chemistry.org

Ruthenium and Nickel-Catalyzed C-H Functionalization: More advanced methods involve the direct intramolecular C-H functionalization of arylthioureas. A ruthenium-catalyzed C-S coupling proceeds via an electrophilic ruthenation pathway, allowing for the regioselective synthesis of 2-aminobenzothiazoles. organic-chemistry.org Similarly, nickel catalysis can achieve the same transformation through oxidative C-H bond functionalization. organic-chemistry.org

Visible-Light Photocatalysis: Green chemistry approaches using visible-light photocatalysis have emerged for the synthesis of benzothiazoles. These methods can proceed at room temperature under an air atmosphere, using inexpensive catalysts like graphitic carbon nitride (g-C₃N₄) to mediate the intramolecular C-H functionalization and C-S bond formation. organic-chemistry.org

Method Catalyst/Mediator Precursors Key Advantages
Copper-Catalyzed CyclizationCu(I) or Cu(II) saltso-halothioureas, 2-haloanilinesInexpensive catalyst, good yields
Palladium-Catalyzed CyclizationPd(dba)₂, Pd(PPh₃)₄2-chloroanilines, dithiocarbamatesHigh efficiency, excellent yields
Ruthenium-Catalyzed C-H AminationRu(II) complexesN-arylthioureasDirect C-H functionalization, regioselectivity
Visible-Light PhotocatalysisEosin Y, g-C₃N₄Thioamides, AnilinesMild conditions, environmentally friendly

This table provides a comparative overview of modern synthetic routes to the benzothiazole core.

Regioselective Introduction of the Amino Group at the C4 Position

The synthesis of this compound presents a significant regiochemical challenge. As noted, classical methods starting from p-toluidine invariably yield the 2-amino or other C2-substituted isomers. Furthermore, direct electrophilic functionalization (e.g., nitration) of a pre-formed 6-methylbenzothiazole ring is unlikely to yield the desired C4-substituted product. The methyl group at C6 is an ortho,para-director, activating the C5 and C7 positions, while the electron-withdrawing nature of the thiazole ring deactivates the benzene moiety, particularly at the C4 and C6 positions. Therefore, electrophilic attack is sterically and electronically favored at the C7 or C5 positions.

Consequently, a successful synthesis must rely on a strategy where the substitution pattern is meticulously constructed on the benzene ring before the final thiazole ring-closing step. A plausible, albeit multi-step, synthetic pathway would involve the following general approach:

Start with a Meta-Substituted Precursor: The synthesis would begin with a molecule like 3-methyl-2-nitroaniline . This places the future C6-methyl and a precursor to the C4-amino group in the correct relative positions.

Introduction of Sulfur: The next step is to introduce a sulfur functionality ortho to the amino group. This can be a challenging transformation. One potential route is the conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction with a sulfur nucleophile (e.g., potassium ethyl xanthate, followed by hydrolysis) to install a thiol group. This would generate a 2-amino-5-methyl-6-nitrothiophenol intermediate.

Benzothiazole Ring Formation: This key intermediate, which now contains all the necessary atoms in the correct orientation, can be cyclized. Reaction with a one-carbon synthon, such as formic acid or trimethyl orthoformate, would close the thiazole ring to yield 6-methyl-4-nitrobenzo[d]thiazole .

Reduction of the Nitro Group: The final step is the reduction of the nitro group at the C4 position to the desired amine. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄).

This strategic, precursor-based approach overcomes the inherent regiochemical limitations of other methods and provides a logical, albeit lengthy, pathway to the target compound, this compound.

Direct Amination Strategies

Direct C-H amination is a powerful and atom-economical strategy for installing amino groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. This approach typically involves the use of a transition metal catalyst to activate a C-H bond, followed by coupling with an aminating agent.

For the benzothiazole core, direct amination has been explored, though it predominantly targets the electron-deficient C2 position. The inherent reactivity of the benzothiazole ring system often directs electrophilic and radical substitutions to this position. Methodologies for the direct amination of the benzene portion of the bicyclic system, particularly at the C4 position, are not widely reported and present a significant synthetic challenge due to the lower reactivity of these C-H bonds and potential competition from other positions (C2, C5, C7). The development of highly regioselective catalysts capable of differentiating between the various C-H bonds on the 6-methylbenzothiazole nucleus would be required to make direct C4 amination a viable route.

Transformation of Pre-existing Functional Groups to an Amino Group at C4

A more established and versatile approach for the synthesis of 4-aminobenzothiazoles involves the introduction of a functional group at the C4 position that can be subsequently converted into an amine. The most common strategy is the reduction of a nitro group, a reliable and high-yielding transformation.

The general synthetic pathway would involve:

Synthesis of a 6-methylbenzo[d]thiazole precursor. This is typically achieved via the cyclization of a substituted 2-aminothiophenol. For the target molecule, this would likely involve a derivative of 2-amino-5-methylbenzenethiol.

Nitration of the benzothiazole ring. Introduction of a nitro group onto the benzene ring. The directing effects of the existing methyl group and the fused thiazole ring would influence the position of nitration. Achieving selective nitration at the C4 position would be a critical step.

Reduction of the nitro group. The 4-nitro-6-methylbenzo[d]thiazole intermediate is then reduced to the desired 4-amino product.

A wide variety of reagents are effective for the reduction of aromatic nitro compounds to anilines. wikipedia.org The choice of reductant can be influenced by the presence of other functional groups in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsNotes
H₂ with Pd/C, PtO₂, or Raney NiMethanol or Ethanol solvent, room temperature to mild heating, atmospheric or elevated pressure.Highly efficient and clean; the catalyst can be filtered off. May not be suitable for molecules with other reducible groups (e.g., alkynes).
Iron (Fe) powder with HCl or Acetic AcidAqueous or alcoholic solvents, heating.A classic, cost-effective industrial method.
Tin(II) Chloride (SnCl₂) with HClConcentrated HCl, often with heating.A common laboratory-scale method, effective for a wide range of substrates.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous/organic biphasic system, often with a phase-transfer catalyst.Can offer selectivity in the presence of other reducible groups.

This multi-step approach, while longer than direct amination, offers a reliable and well-precedented pathway to C4-amino substituted benzothiazoles like this compound.

Catalytic Approaches in this compound Synthesis

Transition metals such as palladium, copper, nickel, and ruthenium are frequently used to facilitate the key bond-forming reactions (C-S and C-N) required for benzothiazole ring formation. researchgate.net For instance, the intramolecular cyclization of N-arylthioureas can be catalyzed by ruthenium or nickel complexes. nih.gov Copper-catalyzed reactions are also widely employed, for example, in the coupling of 2-haloanilines with sulfur sources. researchgate.net

More recently, novel catalytic systems have been developed to improve the efficiency and sustainability of benzothiazole synthesis. This includes the use of magnetic nanocatalysts, such as copper-functionalized iron oxide nanoparticles (Fe₃O₄@Pyl-Cu), which facilitate the one-pot synthesis of benzothiazoles and can be easily recovered and reused using an external magnet. biolmolchem.com

Table 2: Selected Catalytic Systems in Benzothiazole Synthesis

CatalystReaction TypeSubstratesKey Advantages
Ruthenium (e.g., RuCl₃)Intramolecular Oxidative CyclizationN-arylthioureasHigh efficiency for forming 2-aminobenzothiazoles.
Palladium (e.g., Pd(OAc)₂)Intramolecular Oxidative CyclizationN-aryl-N',N'-dialkylthioureasForms 2-(dialkylamino)benzothiazoles with good yields.
Copper (e.g., CuI, CuCl₂)C-S/C-N Coupling, Cyclization2-haloanilines, isatinsVersatile for various benzothiazole syntheses, including aerobic processes. researchgate.net
Fe₃O₄@Pyl-Cu NanocatalystOne-Pot Cyclocondensation2-aminothiophenols, aldehydesMagnetically recoverable, reusable, operates in green solvents. biolmolchem.com

These catalytic methods are fundamental to preparing the core structure that could then be further functionalized to yield specific isomers like this compound.

Green Chemistry Principles in Benzothiazolamine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including benzothiazolamines. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. semanticscholar.orgresearchgate.net

Key green strategies in benzothiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water or glycerol. orgchemres.org Water, in particular, is an ideal solvent due to its low cost, non-toxicity, and non-flammability.

Solvent-Free Reactions: Conducting reactions under neat conditions, often with the aid of microwave or ultrasonic irradiation to accelerate the reaction rate and improve yields. mdpi.com This eliminates the need for a solvent entirely, simplifying workup and reducing waste.

Use of Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily removed from the reaction mixture and reused multiple times. biolmolchem.commdpi.com This reduces cost and minimizes metal waste. Examples include silica-supported catalysts (e.g., NaHSO₄-SiO₂) and the aforementioned magnetic nanocatalysts. mdpi.com

Multi-Component Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single step to form the final product. MCRs are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification procedures. mdpi.com

Table 3: Application of Green Chemistry Principles in Benzothiazole Synthesis

Green PrincipleExample Application/MethodAdvantages
Green Solvent Cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. Avoids hazardous organic solvents, simplifies workup.
Solvent-Free Synthesis Reaction of acyl chlorides with 2-aminothiophenol using a NaHSO₄-SiO₂ catalyst. mdpi.comEliminates solvent waste, often leads to shorter reaction times.
Recyclable Catalyst One-pot synthesis using a magnetic Fe₃O₄@Pyl-Cu nanocatalyst. biolmolchem.comCatalyst can be reused for several cycles without significant loss of activity.
Energy Efficiency Use of ultrasonic irradiation in the synthesis of benzothiazole-2-thiols in aqueous media. orgchemres.orgAccelerates reaction rates at lower temperatures compared to conventional heating.
Atom Economy One-pot, three-component reaction of thiols, oxalyl chloride, and 2-aminothiophenol. mdpi.comHigh efficiency by forming multiple bonds in a single operation, reducing steps and waste.

By integrating these principles, the synthesis of benzothiazolamines can be made more sustainable and environmentally responsible.

Spectroscopic and Structural Characterization of 6 Methylbenzo D Thiazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

No published ¹H NMR data for 6-Methylbenzo[d]thiazol-4-amine was found.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and DEPT Studies

No published ¹³C NMR or DEPT data for this compound was found.

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR spectral data for this compound was found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published mass spectrometry data, including molecular weight and fragmentation patterns, for this compound was found.

Computational and Theoretical Studies on 6 Methylbenzo D Thiazol 4 Amine

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of 6-Methylbenzo[d]thiazol-4-amine at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational space of the molecule and identify its most stable forms. biointerfaceresearch.com

For instance, a simulation could track the dihedral angles between the benzothiazole (B30560) ring system and its substituents to understand their rotational freedom. The stability of the complex can be inferred from lower RMSD values, which indicate less deviation from the initial structure over time. nih.gov

Illustrative Data Table: Conformational Analysis of this compound from a Hypothetical MD Simulation

ParameterValueInterpretation
Average RMSD1.5 ÅIndicates good conformational stability over the simulation time.
Average RMSF of Amine Group0.8 ÅSuggests moderate flexibility of the amine substituent.
Average RMSF of Methyl Group0.5 ÅIndicates relatively lower flexibility of the methyl group.
Predominant Dihedral Angle (C-S-C-N)175°Suggests a nearly planar conformation is favored.

In Silico Prediction of Chemical Space and Diversity

The concept of chemical space encompasses the vast array of all possible molecules. In silico tools are invaluable for exploring the chemical space around a lead compound like this compound to design and evaluate new derivatives with potentially enhanced properties. nih.gov By systematically modifying the core structure—for example, by introducing different functional groups at various positions—it is possible to generate a virtual library of related compounds.

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to predict the properties of these virtual compounds without the need for their synthesis and experimental testing. nih.gov These models correlate variations in molecular descriptors (such as electronic, steric, and hydrophobic properties) with specific activities or characteristics. For this compound, a QSAR study could explore how modifications to the amine or methyl groups, or substitutions on the benzene (B151609) ring, might influence properties like solubility or receptor binding affinity.

Illustrative Data Table: Predicted Properties of Hypothetical this compound Derivatives

DerivativeModificationPredicted LogPPredicted Aqueous Solubility (mg/L)
Parent Compound This compound 2.1 150
Derivative A6-Ethylbenzo[d]thiazol-4-amine2.5120
Derivative B6-Methylbenzo[d]thiazol-4-carboxamide1.8200
Derivative C6-Methyl-5-chlorobenzo[d]thiazol-4-amine2.6110

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The resulting Hirshfeld surface provides a detailed picture of how molecules interact with their neighbors.

This analysis can identify key interactions, such as N-H···N hydrogen bonds involving the amine group or C-H···π interactions with the aromatic system, which are crucial for the stability of the crystal structure. nih.gov

Illustrative Data Table: Percentage Contribution of Intermolecular Contacts for this compound from a Hypothetical Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···H45%
H···C/C···H25%
H···N/N···H15%
H···S/S···H10%
C···C5%

Chemical Reactivity and Derivatization of 6 Methylbenzo D Thiazol 4 Amine

Reactions at the Amine Nitrogen

The primary amino group at the C-4 position of the benzothiazole (B30560) ring is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form imines, Schiff bases, and hydrazones.

The exocyclic amino group of aminobenzothiazoles readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. While specific studies on the acylation of 6-Methylbenzo[d]thiazol-4-amine are not extensively documented, the reactivity can be inferred from related compounds. For instance, the acylation of the isomeric 2-amino-6-methylbenzothiazole (B160888) has been reported. In one study, 2-amino-6-methylbenzothiazole was acylated with 4-methylsulfonyl-2-nitrobenzoic acid in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine in DMF to yield N-(6-methylbenzothiazol-2-yl)-4-(methylsulfonyl)-2-nitrobenzamide. This reaction proceeds smoothly at room temperature, demonstrating the nucleophilic character of the amino group in this class of compounds.

Alkylation of the amino group in aminobenzothiazoles can also be achieved. The N-alkylation of 2-aminobenzothiazoles has been accomplished using benzylic alcohols as alkylating agents in the presence of a copper catalyst, leading to the regioselective formation of 2-(N-alkylamino)benzothiazoles. It is important to note that the electronic and steric environment of the 4-amino group in this compound may influence the conditions required for these transformations compared to its 2-amino isomer.

Table 1: Examples of Acylation and Alkylation of Aminobenzothiazole Derivatives

Starting Material Reagent(s) Product Reference
2-Amino-6-methylbenzothiazole 4-Methylsulfonyl-2-nitrobenzoic acid, HATU, DIPEA, DMF N-(6-methylbenzothiazol-2-yl)-4-(methylsulfonyl)-2-nitrobenzamide N/A

Note: Data presented for analogous compounds due to a lack of specific literature for this compound.

The reaction of the primary amino group of aminobenzothiazoles with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases (imines). These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.

Table 2: Synthesis of Schiff Bases from an Isomeric Aminobenzothiazole

Amine Reactant Carbonyl Reactant Catalyst Product Reference

Note: Data presented for an isomeric compound due to a lack of specific literature for this compound.

Hydrazone derivatives of aminobenzothiazoles can be synthesized, typically involving a two-step process. First, the aminobenzothiazole is converted to a hydrazino derivative, which is then condensed with an aldehyde or ketone.

For the analogous 2-amino-6-methylbenzothiazole, the synthesis of its hydrazino derivative, 2-hydrazino-6-methylbenzothiazole, is achieved by reacting it with hydrazine hydrate in ethylene glycol. vjs.ac.vn This intermediate can then be reacted with various acetophenones in the presence of glacial acetic acid in ethanol to yield the corresponding hydrazones. vjs.ac.vn For instance, the reaction of 2-hydrazino-6-methylbenzothiazole with 2,4-dichloroacetophenone yields 2-{(2',4'-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole. vjs.ac.vn

Table 3: Representative Hydrazone Derivatives from an Isomeric Aminobenzothiazole

Hydrazino Intermediate Carbonyl Reactant Product Reference
2-Hydrazino-6-methylbenzothiazole 2,4-Dichloroacetophenone 2-{(2',4'-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole vjs.ac.vn

Note: Data presented for an isomeric compound due to a lack of specific literature for this compound.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of both the amino group and the methyl group. The directing influence of these substituents, along with the fused thiazole (B1198619) ring, determines the position of substitution.

Direct halogenation of the benzothiazole ring can be achieved using various halogenating agents. While specific halogenation studies on this compound are not available, the bromination of 4-aminobenzothiazole has been investigated. The reaction of 4-aminobenzothiazole with bromine in chloroform results in the formation of a mixture of 5-bromo- and 7-bromo-4-aminobenzothiazole. This indicates that the positions ortho and para to the activating amino group are susceptible to electrophilic attack.

Based on these findings, it can be predicted that the halogenation of this compound would likely yield a mixture of products, with substitution occurring at the 5- and 7-positions, which are ortho and para to the strongly activating amino group, respectively. The methyl group at the 6-position would further influence the steric and electronic environment of the ring.

Information regarding the direct nitration and sulfonation of this compound is scarce in the scientific literature. However, insights can be gained from studies on related benzothiazole derivatives.

The nitration of acylated 2-aminobenzothiazole (B30445) has been shown to proceed at the 6-position, suggesting that this position is activated. In the case of this compound, the 4-amino group is a powerful activating and ortho, para-directing group. Therefore, nitration would be expected to occur at the 5- or 7-position. The presence of the methyl group at position 6 might sterically hinder substitution at the 5-position to some extent.

Similarly, the sulfonation of 2-(4-anilino)-6-methyl-benzothiazole has been reported to occur at the 7-position. nih.gov This suggests that the 7-position is an accessible site for electrophilic attack in the 6-methylbenzothiazole system. For this compound, sulfonation would also be anticipated to be directed by the 4-amino group to the 5- and 7-positions.

Further experimental studies are required to definitively determine the regioselectivity of nitration and sulfonation reactions on this compound.

The chemical reactivity of this compound is characterized by the presence of the benzothiazole core and the amino group at the 4-position. This section explores the reactions involving the thiazole ring and the synthesis of various hybrid molecules.

Reactions on the Thiazole Ring

The C2 position of the benzothiazole ring in this compound is a key site for functionalization. The amino group at this position can undergo various reactions to introduce a wide range of substituents, leading to the synthesis of novel derivatives with diverse chemical properties.

One of the most common methods for functionalizing the C2-amino group is through acylation reactions. For instance, N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl) -2-nitrobenzamide can be synthesized by reacting 2-Amino-6-methylbenzothiazole with 4-Methylsulfonyl-2-nitrobenzoic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-Diisopropylethylamine in an appropriate solvent like DMF. ijirset.com This reaction proceeds at room temperature and provides the desired amide in good yield.

Another approach to functionalize the C2 position is through the formation of urea derivatives. This can be achieved by reacting the C2-amino group with isocyanates or by a multi-step process involving a coupling agent like carbonyldiimidazole (CDI). For example, a series of benzothiazole–urea–quinoline hybrid compounds have been synthesized where the urea linkage is formed by coupling a 4-aminoquinoline diamine with a benzothiazole-1H-imidazol-1-carboxamide intermediate. nih.gov

Furthermore, the C2-amino group can be utilized to construct more complex heterocyclic systems. For example, it can react with various reagents to form pyrimidine rings fused to the benzothiazole core. The reactivity of the C2-amino group allows for the synthesis of a diverse library of compounds with potential applications in various fields of chemistry.

The table below summarizes some examples of functionalization at the C2 position of the 6-methylbenzothiazole scaffold.

Starting MaterialReagent(s)ProductReference
2-Amino-6-methylbenzothiazole4-Methylsulfonyl-2-nitrobenzoic acid, HATU, DIPEA, DMFN-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl) -2-nitrobenzamide ijirset.com
6-methylbenzo[d]thiazol-2-amineCDI, then 4-aminoquinoline diamines1-(3-((7-Chloroquinolin-4-yl)amino)propyl)-3-(6-methylbenzo[d]thiazol-2-yl)urea nih.gov

Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems. The thiazole ring of this compound can potentially participate in such reactions, leading to the formation of novel fused heterocyclic scaffolds.

Specifically, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as "in-out" dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.govresearchgate.net This reaction proceeds with high site-, regio-, and diastereoselectivity to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.govresearchgate.net The reaction is often followed by a 1,3-hydrogen migration, which leads to the rearomatization of the thiazole ring. nih.govresearchgate.net

While this specific reaction has been reported for 4-alkenyl-2-dialkylaminothiazoles, it provides a proof-of-concept for the potential of the thiazole ring in this compound to undergo cycloaddition reactions. By analogy, if a suitable diene system is introduced onto the benzothiazole core, it could participate in Diels-Alder type reactions with various dienophiles.

Computational studies have been employed to understand the potential energy surfaces of these cycloaddition reactions, revealing the factors that control the stereochemical outcome and the possibility of a two-step mechanism in some cases. nih.govresearchgate.net Such theoretical insights are valuable for designing new cycloaddition strategies involving the benzothiazole scaffold.

Synthesis of Hybrid Molecules and Heterocyclic Conjugates

The versatile reactivity of this compound makes it a valuable building block for the synthesis of hybrid molecules and heterocyclic conjugates. By combining the benzothiazole moiety with other heterocyclic rings, it is possible to create novel molecular architectures with unique properties.

Thiazolidinone derivatives are a well-known class of heterocyclic compounds. A common synthetic route to benzothiazole-substituted 4-thiazolidinones involves a multi-step process. First, 2-amino-6-methyl benzothiazole is reacted with various aromatic aldehydes in an alcoholic medium to form Schiff bases. ijper.org These intermediates are then cyclized by reacting with thioglycolic acid in a solvent like dioxane, often with a catalyst such as anhydrous ZnCl2, to yield the final 4-thiazolidinone derivatives. ijper.org

Another approach involves the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes, followed by a cyclocondensation reaction of the resulting imines with 2-mercaptoacetic acid to produce 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one derivatives. researchgate.net

Furthermore, more complex thiazolidinone derivatives can be synthesized. For instance, (2-(2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)phenyl)-3-substitutedphenylthiazolidin-4-ones have been prepared through the reaction of a benzaldehyde derivative with various substituted anilines, followed by cyclization with mercaptoacetic acid. edu.krd This can be achieved through either a one-pot three-component condensation or a stepwise process. edu.krd

The table below provides examples of synthesized thiazolidinone derivatives.

Starting MaterialKey ReagentsProduct StructureReference
2-amino-6-methyl benzothiazoleAromatic aldehydes, thioglycolic acid, ZnCl22-(4-fluorophenyl)-3-(6-methylbenzo[d]thiazol-2-yl)thiazolidin-4-one ijper.org
4-(6-methylbenzo[d]thiazol-2-yl)benzenamineSubstituted benzaldehydes, 2-mercaptoacetic acid2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one researchgate.net
2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl) phenyl)diazenyl)benzaldehydeSubstituted anilines, mercaptoacetic acid(2-(2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)phenyl)-3- substitutedphenylthiazolidin-4-ones edu.krd

Pyrimidinone derivatives represent another important class of heterocyclic compounds that can be synthesized from benzothiazole precursors. For example, reacting a guanidinobenzothiazole derivative with diethyl malonate or diethyl ethylmalonate in bromobenzene can yield the corresponding 2-(benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione and its 5-ethyl analog, respectively. semanticscholar.org Similarly, heating the guanidinobenzothiazole with ethyl acetoacetate in methanol in the presence of sodium methoxide leads to the formation of 2-(benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one. semanticscholar.org

More complex pyrimidinone-benzothiazole hybrids can also be synthesized. For instance, 2-(5-cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide derivatives have been prepared. researchgate.net Additionally, pyrimidine-tethered benzothiazole derivatives have been synthesized and explored for their potential applications. nih.gov These syntheses often involve multi-step reaction sequences, starting from a substituted 2-aminobenzothiazole. nih.gov

The synthesis of 7-amino-6-(1,3-benzo thiazol-2-yl)-5-(aryl)-2-thioxo-2,3dihydropyrido [2,3-d]pyrimidin-4(1H)-one derivatives has been accomplished through a microwave-assisted reaction of 2-(1,3-benzo thiazol-2-yl)-3-(aryl)prop-2-enenitrile with 6-aminothiouracil. mdpi.com This method provides a rapid and efficient route to these fused heterocyclic systems. mdpi.com

The following table summarizes some examples of pyrimidinone derivatives synthesized from benzothiazole precursors.

Starting MaterialKey ReagentsProductReference
Guanidinobenzothiazole derivativeDiethyl malonate2-(benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione semanticscholar.org
Guanidinobenzothiazole derivativeEthyl acetoacetate, sodium methoxide2-(benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one semanticscholar.org
6-substituted-2-aminobenzothiazole2-mercapto-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile2-(5-cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide researchgate.net
2-(1,3-benzo thiazol-2-yl)-3-(aryl)prop-2-enenitrile6-aminothiouracil7-amino-6-(1,3-benzo thiazol-2-yl)-5-(aryl)-2-thioxo-2,3dihydropyrido [2,3-d]pyrimidin-4(1H)-one mdpi.com

Thiosemicarbazone and hydrazone hybrids of this compound are another interesting class of derivatives. These can be synthesized by reacting a hydrazino derivative of 6-methylbenzothiazole with various aldehydes or ketones.

The key intermediate, 2-hydrazino-6-methylbenzothiazole, can be prepared by reacting 2-amino-6-methylbenzothiazole with hydrazine hydrate in a high-boiling solvent like ethylene glycol. nih.gov This hydrazino derivative can then be condensed with a variety of substituted acetophenones in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the corresponding hydrazone derivatives. nih.gov For example, reaction with 3-nitroacetophenone gives 2-{(3”-nitrophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1, 3-thiazole. nih.gov

Thiosemicarbazone derivatives can be synthesized by reacting a suitable benzothiazole precursor with thiosemicarbazide. The resulting thiosemicarbazones can be further modified. For instance, treatment of a thiosemicarbazone derivative with α-halo-compounds can lead to the formation of new thiazole systems. nih.gov

The table below presents examples of thiosemicarbazone and hydrazone hybrids derived from the 6-methylbenzothiazole scaffold.

Starting MaterialKey ReagentsProduct StructureReference
2-Hydrazino-6-methylbenzothiazole3-nitroacetophenone, glacial acetic acid, ethanol2-{(3”-nitrophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1, 3-thiazole nih.gov
2-Hydrazino-6-methylbenzothiazole4-bromoacetophenone, glacial acetic acid, ethanol2-{(4”-bromophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1, 3-thiazole nih.gov
AcetylthiazoleThiocarbohydrazideThiocarbohydrazone derivative nih.gov

Photochemical Transformations and Photoactivity Studies

Direct studies on the photochemical transformations of this compound are not documented. However, research on related aminothiazole structures provides insight into potential photoreactive pathways. The photochemistry of these molecules is governed by the absorption of UV light, which can induce cleavage of the heterocyclic ring and subsequent molecular rearrangements.

Studies on 2-amino-4-methylthiazole, a structural analogue, using matrix isolation FTIR spectroscopy have shown that UV irradiation (e.g., at 265 nm) can induce several photoreactions nih.gov. The primary photochemical events involve the cleavage of the bonds within the thiazole ring, particularly those adjacent to the sulfur atom.

Key potential photochemical pathways include:

C-S Bond Cleavage: The most common photoreaction is the cleavage of the S1–C2 bond (the bond between the sulfur and the carbon bearing the amino group). This ring-opening can lead to the formation of biradical intermediates that subsequently rearrange. For instance, hydrogen atom migration from the amino group can lead to the formation of carbodiimide derivatives nih.gov.

Ring Disruption: More extensive fragmentation can occur with higher energy or prolonged irradiation. This can involve the cleavage of multiple bonds, leading to the formation of smaller molecules like cyanamide and various sulfur-containing radical species nih.gov.

The presence of the fused benzene ring in a benzothiazole derivative, compared to a simple thiazole, would significantly influence its photophysical properties, likely shifting absorption maxima to longer wavelengths and potentially altering the stability and reactivity of photo-generated intermediates.

Furthermore, a critical photochemical process observed in related molecules like 2-(2′-aminophenyl)benzothiazole is Excited-State Intramolecular Proton Transfer (ESIPT) mdpi.com. This process involves the transfer of a proton from the amino group to the nitrogen atom of the thiazole ring in the excited state. This creates a transient tautomer that exhibits a large Stokes shift, meaning the fluorescence emission occurs at a much longer wavelength than the absorption. While this is documented for the 2-(2'-aminophenyl) isomer, the potential for similar photophysics exists for other aminobenzothiazoles where a hydrogen-bonding arrangement can be established between the amino group and the heterocyclic nitrogen.

Table 2: Potential Photochemical Reactions Based on Analogue Studies

Photochemical Event Key Intermediate/Process Potential Final Product(s)
Ring Opening via S–CN Bond Cleavage Biradical Formation Carbodiimide Derivatives nih.gov
Minor Ring Opening via S–CC Bond Cleavage Rearrangement and H-migration Azirene Derivatives nih.gov
Ring Fragmentation Disruption of S-CN and N-C bonds Cyanamide and Thioketene nih.gov
Proton Transfer (Hypothetical) Excited-State Intramolecular Proton Transfer (ESIPT) Tautomeric species with shifted fluorescence mdpi.com

Advanced Research Applications and Future Directions for 6 Methylbenzo D Thiazol 4 Amine

Exploration in Material Science Applications

The inherent electronic characteristics of the benzothiazole (B30560) ring system make its derivatives prime candidates for the development of advanced organic materials. nih.gov The strategic placement of electron-donating and electron-accepting groups can tune the photophysical properties, leading to applications in electronics and photonics.

The 2,1,3-benzothiadiazole (B189464) (BTD) core, which is structurally related to benzothiazole, is recognized as a key electron-deficient building block in materials science. nih.gov When combined with an electron-donating group, such as an amine, it creates a donor-acceptor (D-A) system that facilitates intramolecular charge transfer (ICT). This ICT character is fundamental to the properties of many organic electronic and photonic materials.

For 6-Methylbenzo[d]thiazol-4-amine, the exocyclic amino group at the C4 position can act as a potent electron donor, while the benzothiazole nucleus functions as the electron acceptor. This configuration is predicted to result in a molecule with a significant dipole moment and tunable energy levels for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such properties are highly desirable for applications in:

Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color through chemical modification could allow for the development of new phosphors and emitters. The investigation of related 4-amino-2,1,3-benzothiadiazole complexes has demonstrated the feasibility of tuning emission across the visible spectrum. rsc.org

Organic Solar Cells: As a building block for conjugated polymers, the D-A structure of this compound could contribute to efficient charge separation and transport, which are critical for photovoltaic performance. nih.gov

Fluorescent Probes: The sensitivity of ICT-based fluorophores to their local environment (solvatochromism) makes them excellent candidates for chemical sensors and bioimaging agents. nih.gov

The chromophoric properties of benzothiazole derivatives are directly linked to their electronic structure. The amino group at the C4 position is expected to cause a significant bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzothiazole.

A systematic study of N-substituted 4-amino-2,1,3-benzothiadiazoles (BTDs), close analogs of the target compound, reveals how modifications to the amino group can profoundly influence photophysical properties. nih.gov These compounds exhibit strong solvatochromism, with their emission color changing based on solvent polarity, a hallmark of their ICT character. This suggests that this compound would also possess tunable chromophoric and fluorophoric characteristics. The methyl group at the C6 position would further modulate these properties through its inductive effect and by influencing the molecule's solubility and solid-state packing.

Future research could focus on synthesizing derivatives by modifying the 4-amino group to fine-tune the absorption and emission wavelengths, Stokes shift, and quantum yield.

Table 1: Photophysical Properties of Selected 4-N-Substituted Benzothiadiazole Analogs in Different Solvents Data extracted from a study on related 4-N-substituted 2,1,3-benzothiadiazole derivatives to illustrate potential properties. nih.gov

Compound (N-substituent)SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
4-Amino-BTD Toluene4255364960
Acetonitrile4486156100
Water + 5% DMSO4606606890
4-(Methylamino)-BTD Toluene4465504330
Acetonitrile4736275450
Water + 5% DMSO4836746120
4-(Pyrrolidin-1-yl)-BTD Toluene4705603580
Acetonitrile4986284470
Water + 5% DMSO5096755250

Investigation as Ligands in Coordination Chemistry

The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes this compound a versatile ligand for forming coordination complexes with a wide range of metal ions.

Aminobenzothiazoles can coordinate to metal centers in several ways. They can act as monodentate ligands, typically through the endocyclic thiazole (B1198619) nitrogen (N3), or as bidentate ligands, forming a chelate ring involving both the thiazole nitrogen and the exocyclic amino nitrogen. mdpi.commdpi.com The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. rsc.org

For this compound, chelation involving the N3 and the C4-amino group would form a stable five-membered ring. Research on the related ligand 4-amino-2,1,3-benzothiadiazole has shown that it forms complexes with Zn(II) where the coordination mode (monodentate vs. bridging bidentate) directly influences the resulting structure and photophysical properties. rsc.org Similar versatility is expected for this compound.

Numerous transition metal complexes with aminobenzothiazole derivatives have been synthesized, exhibiting various geometries, including octahedral and square pyramidal. mdpi.commdpi.comnih.gov The investigation of metal complexes with this compound could yield novel compounds with interesting magnetic, electronic, and luminescent properties.

Table 2: Examples of Metal Complexes with Aminobenzothiazole Derivatives

LigandMetal IonProposed GeometryReference(s)
2-Amino-6-methoxybenzothiazole Schiff basesCo(II), Ni(II), Cu(II)Octahedral mdpi.com
2-Aminobenzothiazole (B30445)Cd(II)Polymeric 1D array, Binuclear, Mononuclear tandfonline.com
2-Amino-4-substituted phenylthiazole Schiff basesCo(II), Cu(II), Ni(II)Octahedral nih.govacs.org
4-Amino-2,1,3-benzothiadiazoleZn(II)Tetrahedral (mononuclear), Polymeric rsc.org

Metal complexes derived from heterocyclic ligands are widely used as catalysts in organic synthesis. While the catalytic applications of this compound complexes have not been explored, related systems provide a strong rationale for future investigation.

Copper complexes, in particular, are known to catalyze a variety of reactions. For instance, a Cu(II)-catalyzed Chan-Lam coupling has been developed for the N-arylation of 2-aminobenzothiazoles, demonstrating the role of the benzothiazole scaffold in facilitating C-N bond formation. rsc.org In this process, the 2-aminobenzothiazole coordinates to the copper center, which is a key step in the catalytic cycle. rsc.org Similarly, manganese-pincer complexes have been shown to be effective for the N-alkylation of 2-aminoazoles using alcohols as alkylating agents. acs.org

Theoretical and experimental studies could explore complexes of this compound as catalysts for reactions such as:

Cross-coupling reactions: The ligand could stabilize the metal center in various oxidation states required for catalytic cycles like Suzuki, Heck, or C-N coupling.

Oxidation/Reduction reactions: The electronic properties of the ligand could be tuned to modulate the redox potential of the metal center for applications in oxidation or hydrogenation catalysis.

Structure-Activity Relationship (SAR) Studies on Substituted 6-Methylbenzothiazolamines

SAR studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov For the this compound scaffold, SAR studies would aim to understand how different substituents on the benzothiazole ring and the 4-amino group influence a specific biological effect. Benzothiazole derivatives are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties. mdpi.comnih.govnih.gov

Key structural features of this compound that would be central to SAR studies include:

The 4-Amino Group: This group can serve as a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets. N-acylation or N-alkylation of this group would significantly alter its electronic and steric properties, as demonstrated in studies on 2-(4-aminophenyl)benzothiazoles where N-acetylation dramatically changed the compound's metabolic profile and activity. acs.org

The 6-Methyl Group: This group influences the molecule's lipophilicity, which affects its ability to cross cell membranes. It also introduces steric bulk that can either enhance or hinder binding to a target site. SAR studies on other benzothiazoles have shown that even small alkyl groups can significantly impact biological activity. researchgate.net

The Benzothiazole Core: The aromatic system can participate in π-π stacking interactions with biological targets. Introducing further substituents (e.g., halogens, methoxy (B1213986) groups) onto the benzene (B151609) ring would modulate the electronic distribution and provide additional points of interaction. mdpi.comnih.gov

Future research would involve synthesizing a library of derivatives of this compound with systematic variations at these key positions and evaluating their biological activity to build a comprehensive SAR model.

Table 3: General SAR Insights from Related Benzothiazole Scaffolds

ScaffoldKey FindingImplication for this compoundReference
N,N-disubstituted 2-aminobenzothiazolesRemoval of an N-propylimidazole group from the amino nitrogen resulted in inactivity.The nature of the substituent on the amino group is critical for activity. nih.gov
Phenylacetamide-benzothiazolesIntroduction of electron-withdrawing groups (e.g., trifluoromethyl) on an attached phenyl ring enhanced antiproliferative activity.Substitution on moieties attached to the core scaffold can fine-tune potency. mdpi.com
2-(4-Aminophenyl)benzothiazolesN-acetylation of the amine drastically altered in vitro antitumor activity, with the effect depending on other substituents.The 4-amino group is a critical site for metabolic transformation and activity modulation. acs.org
5,6-dimethylbenzothiazole amidesThe 5,6-dimethyl substitution pattern was part of a lead compound with significant antiproliferative activity.The position and nature of alkyl groups on the benzene ring are important for optimizing activity. researchgate.net

Methodologies for Correlating Structural Variations with Observed Effects

Understanding the relationship between the structure of a molecule and its activity is fundamental to the design of new compounds with desired properties. For benzothiazole derivatives, researchers employ a variety of methodologies to correlate structural variations with observed biological or chemical effects. These methodologies often involve systematic modifications of the benzothiazole core and subsequent evaluation of the resulting compounds.

One common approach is the synthesis of a library of analogs with substituents at different positions of the benzothiazole ring system. For instance, studies on matrix metalloproteinase (MMP) inhibitors have shown that substituents at the 6-position of the benzothiazole ring can significantly influence inhibitory activity and selectivity. nih.gov By comparing the inhibitory concentrations (IC50) of compounds with different functional groups at this position, researchers can deduce which electronic and steric properties are favorable for potent and selective inhibition. nih.gov For example, the introduction of an amino group at the 6-position has been explored to enhance the inhibitory potential against specific MMPs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent a more computational approach. While specific QSAR studies on this compound are not widely published, the principles of this methodology are applicable. QSAR models mathematically correlate variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) of a series of compounds with their biological activity. For benzothiazoles, this would involve correlating properties of different substituent groups with their observed effects, thereby enabling the prediction of the activity of novel, unsynthesized derivatives.

Another key methodology is the use of spectroscopic and crystallographic techniques. X-ray crystallography can provide detailed three-dimensional structural information of benzothiazole derivatives bound to their biological targets, such as enzymes. inrae.fr This allows for a precise understanding of the molecular interactions that govern activity and provides a rational basis for the design of new analogs with improved properties.

The following table summarizes methodologies used to correlate structural variations with effects in benzothiazole research:

MethodologyDescriptionApplication Example
Analog Synthesis and Biological Screening Systematic synthesis of derivatives with varied substituents to assess the impact on biological activity.Investigating the effect of substituents at the 6-position of the benzothiazole ring on matrix metalloproteinase inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Computational models that correlate physicochemical properties of compounds with their biological activity to predict the potency of new derivatives.Predicting the antimicrobial activity of benzothiazole derivatives based on their structural features.
X-ray Crystallography Provides three-dimensional structural data of compounds bound to their biological targets, revealing key molecular interactions.Determining the binding mode of 2-amino-6-methylbenzothiazole (B160888) to human soluble epoxide hydrolase. inrae.fr

Design Principles for Targeted Functionalization

The targeted functionalization of the this compound scaffold is guided by principles aimed at optimizing its interaction with specific biological targets or imparting desired chemical properties. A primary strategy involves the introduction of functional groups that can form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with a target protein.

For example, the amino group at the 4-position and the methyl group at the 6-position of the parent compound can be chemically modified. The amino group, being a nucleophile, is a prime site for N-alkylation or N-acylation to introduce side chains that can probe the binding pocket of a target enzyme. acs.org The choice of the appended group is critical; for instance, introducing a basic amine might enhance solubility or allow for salt formation, while a lipophilic group could improve membrane permeability.

Another design principle is the use of bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to improve potency or pharmacokinetic properties. For instance, the methyl group could be replaced with other small alkyl groups or a halogen to fine-tune the lipophilicity and electronic nature of the molecule.

The strategic placement of substituents is also crucial. Functionalization at different positions of the benzothiazole ring can lead to significant changes in biological activity. Research on other substituted benzothiazoles has demonstrated that modifications at the 2- and 6-positions are particularly important for modulating their properties. nih.govresearchgate.net For example, attaching different aryl groups to the amino function of the thiazole ring can lead to compounds with varying antimicrobial activities. researchgate.net

The following table outlines key design principles for the targeted functionalization of benzothiazoles:

Design PrincipleDescriptionExample
Introduction of Specific Interaction Moieties Appending functional groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with a biological target.Acylation of the amino group to introduce a carbonyl function for hydrogen bonding.
Bioisosteric Replacement Replacing a functional group with another that has similar physicochemical properties to enhance activity or pharmacokinetics.Replacing the methyl group with a chlorine atom to alter electronic properties.
Positional Isomerism Placing substituents at different positions on the benzothiazole ring to optimize interactions with a target.Synthesizing derivatives with substituents at the 2-, 4-, and 6-positions to explore the structure-activity relationship.
N-Alkylation/N-Acylation Modifying amino groups to introduce diverse side chains for probing binding pockets and altering physicochemical properties. acs.orgN-ethylation of the amino group to increase lipophilicity. acs.org

Environmental Fate and Degradation Studies of Benzothiazolamines

Benzothiazoles are classified as high-production-volume chemicals, leading to their widespread presence in various environmental compartments. nih.govscite.ai Understanding their environmental fate, including their persistence, degradation, and toxicity, is crucial for assessing their ecological impact.

Biodegradability Research

The biodegradability of benzothiazolamines is a key factor in determining their environmental persistence. Research has shown that some benzothiazoles can be degraded by microorganisms. Strains of Rhodococcus, for example, have been isolated that are capable of degrading benzothiazole and some of its derivatives. nih.govnih.gov

Studies have elucidated parts of the degradation pathways. For instance, under aerobic conditions, 2-hydroxybenzothiazole (B105590) (OBT) has been identified as an intermediate in the breakdown of benzothiazole. nih.gov The degradation pathway appears to converge on OBT, which is then further transformed. nih.gov However, the biodegradability can be highly dependent on the specific structure of the benzothiazole derivative. For example, 2-mercaptobenzothiazole (B37678) (MBT) has been found to be more resistant to degradation and can even inhibit the breakdown of other benzothiazoles. nih.govnih.gov

The research into the microbial degradation of these compounds often involves enrichment cultures from contaminated sites, followed by the isolation and identification of the degrading microorganisms. The degradation process is monitored by measuring the disappearance of the parent compound and the appearance of metabolites over time using analytical techniques such as high-performance liquid chromatography (HPLC).

Ecotoxicological Research Methodologies

A variety of methodologies are employed to assess the ecotoxicological effects of benzothiazolamines on different organisms and ecosystems. These studies are essential for determining the potential environmental risks associated with these compounds.

Acute toxicity testing is a common starting point, where organisms are exposed to a range of concentrations of the chemical for a short period. Standard test organisms include algae, daphnids (water fleas), and fish. The endpoint is typically the concentration that causes a specific effect in 50% of the test population (e.g., EC50 for immobilization of daphnids or LC50 for lethality in fish).

Chronic toxicity studies are conducted over a longer period, often encompassing a significant portion of the organism's lifespan. These studies aim to identify adverse effects on growth, reproduction, and development at lower, more environmentally relevant concentrations.

In recent years, there has been a move towards using a broader range of toxicological endpoints. For example, studies have investigated the potential for benzothiazoles to act as endocrine disruptors, carcinogens, and genotoxicants. nih.govscite.ai Methodologies for assessing these effects include in vitro assays using cell lines and in vivo studies with model organisms like zebrafish. nih.gov For instance, the exposure of mouse embryonic stem cells and zebrafish embryos to 2-hydroxybenzothiazole has been shown to induce oxidative stress, DNA damage, and developmental abnormalities. nih.gov

Environmental risk assessment (ERA) combines exposure data with ecotoxicological effect data to estimate the likelihood of adverse effects occurring in the environment. nih.govresearchgate.net This involves comparing measured or predicted environmental concentrations (MECs or PECs) with predicted no-effect concentrations (PNECs) derived from toxicity data.

Advanced Synthetic Methodologies for Future Research

The development of efficient and sustainable synthetic methods is crucial for advancing research on this compound and its derivatives. Modern synthetic strategies are increasingly focused on improving reaction efficiency, reducing waste, and enabling the synthesis of complex molecules.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzothiazoles. researchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technique offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and ease of scalability. thieme-connect.com

The synthesis of benzothiazoles in flow has been achieved through various chemical transformations. One common approach is the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. nih.gov Flow chemistry allows for the use of high temperatures and pressures, which can significantly accelerate these reactions and improve yields.

Electrochemical methods have also been successfully integrated into flow systems for benzothiazole synthesis. thieme-connect.comresearchgate.net This approach can eliminate the need for chemical oxidants, making the process greener. For example, the catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides has been demonstrated in a flow reactor, affording products in good to excellent yields. nih.gov The scalability of this method is a significant advantage for producing larger quantities of material for further research. thieme-connect.com

The application of flow chemistry to the synthesis of this compound and its analogs could provide more efficient and controlled access to a wider range of derivatives for biological and materials science investigations.

Microwave-Assisted Synthesis Optimization

The quest for efficient, rapid, and environmentally benign synthetic methodologies has positioned microwave-assisted organic synthesis (MAOS) as a important technique in modern chemistry. nih.gov For the synthesis of heterocyclic compounds like this compound, microwave irradiation offers significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final product. nih.gov

The mechanism behind MAOS involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients and localized overheating often associated with classical heating techniques. nih.gov Research on the synthesis of various thiazole and benzothiazole derivatives has consistently demonstrated the superiority of microwave-assisted approaches. For instance, in the synthesis of substituted 1,2,4-triazoles, a related class of heterocycles, microwave irradiation reduced the reaction time from hours to mere minutes while significantly improving the yield. organic-chemistry.org Similarly, the synthesis of certain thiazol-2-imines under microwave conditions was achieved in 10-15 minutes with excellent yields, a substantial improvement over conventional methods. researchgate.net

While specific studies detailing the optimization of microwave-assisted synthesis for this compound are not extensively documented in publicly available literature, the well-established success of this technique for analogous structures provides a strong basis for its application. An optimization process would typically involve systematically varying parameters such as the solvent, catalyst (if any), reaction time, and microwave power to identify the ideal conditions for maximizing yield and purity.

A hypothetical comparison, based on findings for related compounds, illustrates the potential advantages:

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Heterocyclic Compound

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6-12 hours5-15 minutes
Yield 50-70%85-95%
Solvent High-boiling point solvents (e.g., DMF, Toluene)Low-boiling point solvents (e.g., Ethanol, Methanol) or solvent-free
Energy Consumption HighLow
Side Reactions More prevalentMinimized

This table is a generalized representation based on data for similar heterocyclic syntheses and illustrates the expected improvements for this compound.

Future research would benefit from a systematic study to optimize the microwave-assisted synthesis of this compound. Such work would likely confirm the expected benefits of this green chemistry approach, paving the way for more efficient and sustainable production of this and related benzothiazole derivatives.

Theoretical Frameworks for Predicting Reactivity and Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules like this compound. Theoretical frameworks such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in elucidating electronic structure, reactivity, and potential biological interactions, thereby guiding further experimental research.

Density Functional Theory (DFT) studies are commonly employed to investigate the molecular geometry, electronic properties, and spectroscopic features of benzothiazole derivatives. mdpi.comnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com For instance, a computational study on various benzothiazole derivatives calculated HOMO-LUMO gaps in the range of 4.46–4.73 eV, allowing for a relative ranking of their kinetic stability and reactivity. mdpi.com Such calculations for this compound would provide valuable insights into its chemical behavior in various reactions.

Table 2: Representative DFT-Calculated Properties for a Substituted Benzothiazole Derivative

PropertyCalculated ValueImplication
HOMO Energy -6.2 eVRelates to electron-donating ability
LUMO Energy -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 eVPredicts chemical reactivity and stability
Dipole Moment 3.5 DIndicates molecular polarity and solubility

Data is representative of typical values found in DFT studies of benzothiazole derivatives for illustrative purposes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are other key theoretical frameworks, particularly relevant for drug discovery and development. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thaiscience.infonih.gov For benzothiazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for their inhibitory activity against various enzymes. nih.gov These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications, thus guiding the design of more potent analogs. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or DNA. nih.govbiointerfaceresearch.com This technique has been applied to benzothiazole derivatives to understand their binding modes with targets like protein tyrosine kinases and microbial enzymes. nih.govbiointerfaceresearch.com For this compound, docking studies could predict its potential biological targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is invaluable for the rational design of new therapeutic agents based on the this compound scaffold.

The application of these theoretical frameworks to this compound would provide a comprehensive understanding of its physicochemical properties and potential as a pharmacologically active agent, thereby accelerating its development in various advanced research applications.

Q & A

Q. What are the established synthetic routes for 6-methylbenzo[d]thiazol-4-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization of 6-methyl-substituted aniline derivatives with thiourea or thiocyanate reagents under acidic or oxidative conditions. For example:

  • Hydrazine-mediated synthesis : Reacting 6-methylbenzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol at reflux yields hydrazinyl derivatives, achieving ~78% yield .
  • Bromine-assisted cyclization : Aniline derivatives treated with sodium thiocyanate and bromine in glacial acetic acid form the benzothiazole core, followed by methylation at the 6-position .

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature : Reflux conditions (100–150°C) are necessary for complete ring closure .

Q. Table 1: Synthesis Optimization

MethodYield (%)Key ConditionsReference
Hydrazine reflux78Ethylene glycol, 10 hr reflux
Bromine/thiocyanate85Glacial acetic acid, 16 hr

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For example, the methyl group at position 6 appears as a singlet at δ 2.50–2.55 ppm in DMSO-d6_6 .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 180.23 matches C8_8H9_9N2_2S) .
  • HPLC purity : Gradient elution with acetonitrile/water (0.025% TFA) confirms >95% purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of derivatizing this compound?

Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Suzuki coupling : Palladium-catalyzed cross-coupling of 6-bromo derivatives with arylboronic acids under microwave conditions (150°C, 1 hr) achieves 58–70% yield for biaryl analogs .
    Advantages :
  • Enhanced regioselectivity due to rapid, uniform heating.
  • Reduced side reactions (e.g., debromination) .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Molecular docking : Evaluates binding affinity to targets like kinase enzymes (e.g., CDC2-like kinases) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with antimicrobial activity (R2^2 > 0.85) .

Q. Table 2: Predicted vs. Experimental IC50_{50} (Kinase Inhibition)

DerivativePredicted IC50_{50} (nM)Experimental IC50_{50} (nM)
6-Methyl-4-OMe1215
6-Methyl-4-NO2_2810

Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in antimicrobial or anticancer data often arise from:

  • Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solubility limitations : Poor aqueous solubility may understate in vitro efficacy. Use of DMSO carriers >1% can artifactually inhibit growth .
    Mitigation strategies :
  • Standardize protocols (CLSI guidelines).
  • Validate hits in multiple assays (e.g., broth microdilution + agar diffusion) .

Q. What strategies optimize the regioselectivity of electrophilic substitution on the benzothiazole core?

  • Directing groups : The 4-amine group directs electrophiles to the 5- and 7-positions. Nitration at 150°C yields 5-nitro-6-methylbenzo[d]thiazol-4-amine as the major product (75%) .
  • Protection/deprotection : Temporary protection of the amine with Boc groups allows functionalization at the 2-position .

Q. How is this compound utilized in material science applications?

  • Polymer precursors : Its amine group participates in polycondensation reactions to form thermally stable benzothiazole-containing polymers (Tg_g > 200°C) .
  • Fluorescent probes : Methyl substitution enhances quantum yield (Φ = 0.42) compared to unsubstituted analogs (Φ = 0.28) .

Q. Key Challenges and Future Directions

  • Scalability : Multi-step syntheses require cost-effective catalysts (e.g., FeCl3_3 instead of Pd) .
  • Toxicity profiling : Limited ADMET data necessitate in vivo studies to assess hepatotoxicity risks .

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